molecular formula C10H16ClN5O B13995249 6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine CAS No. 88442-82-4

6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine

Cat. No.: B13995249
CAS No.: 88442-82-4
M. Wt: 257.72 g/mol
InChI Key: HTJDEIKFTPABJB-UHFFFAOYSA-N
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Description

6-Chloro-n-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C10H16ClN5O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine typically involves nucleophilic substitution reactions. One common method includes reacting 2,4-dichloropyrimidine with morpholine under controlled conditions to introduce the morpholin-4-ylethyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidine derivatives .

Scientific Research Applications

6-Chloro-n-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-n-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-n-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine is unique due to the presence of the morpholin-4-ylethyl group, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

88442-82-4

Molecular Formula

C10H16ClN5O

Molecular Weight

257.72 g/mol

IUPAC Name

6-chloro-4-N-(2-morpholin-4-ylethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C10H16ClN5O/c11-9-8(12)10(15-7-14-9)13-1-2-16-3-5-17-6-4-16/h7H,1-6,12H2,(H,13,14,15)

InChI Key

HTJDEIKFTPABJB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=C(C(=NC=N2)Cl)N

Origin of Product

United States

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